1,2,6,7-Diepoxyheptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(oxiran-2-yl)propyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1(2-6-4-8-6)3-7-5-9-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWBCQNZFMNNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962508 | |
| Record name | 2,2'-(Propane-1,3-diyl)bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4247-19-2 | |
| Record name | 1,2,6,7-Diepoxyheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004247192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(Propane-1,3-diyl)bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,6,7-DIEPOXYHEPTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYR8YME5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of 1,2,6,7 Diepoxyheptane Reactivity
Epoxide Ring-Opening Mechanisms
The fundamental reactivity of 1,2,6,7-diepoxyheptane is centered on the opening of its epoxide rings. This process can be initiated by either nucleophiles or electrophiles, leading to distinct reaction pathways and products.
The ring-opening of epoxides under basic or nucleophilic conditions generally proceeds via an SN2 mechanism. libretexts.orgyoutube.com Strong nucleophiles attack one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of an alkoxide. youtube.comkhanacademy.org This alkoxide is subsequently protonated, typically by the solvent or during a workup step, to yield the final alcohol product. youtube.com
For an asymmetrical epoxide, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. libretexts.org In the case of this compound, both epoxide rings are terminal, meaning each has a primary and a secondary carbon. Therefore, nucleophilic attack is expected to favor the primary carbon (C1 and C7), leading to the formation of a secondary alcohol. The stereochemistry of this reaction is characterized by an inversion of configuration at the center of attack. scribd.com
Common strong nucleophiles that can be employed for this transformation include hydroxide (B78521) ions, alkoxides, and Grignard reagents. libretexts.orgyoutube.com The reaction with Grignard reagents is particularly useful as it results in the formation of a new carbon-carbon bond. libretexts.org
Table 1: Regioselectivity in Nucleophilic Ring-Opening of a Terminal Epoxide
| Nucleophile | Site of Attack | Predominant Mechanism | Product Type |
|---|---|---|---|
| RO⁻ (Alkoxide) | Less substituted carbon | SN2 | Ether-alcohol |
| HO⁻ (Hydroxide) | Less substituted carbon | SN2 | Diol |
| RMgX (Grignard) | Less substituted carbon | SN2 | Alcohol (with C-C bond formation) |
In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a good leaving group. libretexts.orglibretexts.org This activation facilitates the attack of a nucleophile. The mechanism of acid-catalyzed ring-opening is more complex and can exhibit both SN1 and SN2 characteristics. libretexts.org
The hydrolysis of epoxides under acidic conditions yields 1,2-diols. libretexts.orglibretexts.org The reaction is initiated by the protonation of the epoxide oxygen by a hydronium ion (H₃O⁺). libretexts.org
Table 2: Regioselectivity in Acid-Catalyzed Ring-Opening of a Terminal Epoxide
| Nucleophile | Site of Attack | Predominant Character | Product Type |
|---|---|---|---|
| H₂O (in dilute acid) | More substituted carbon | SN1-like | Diol |
| ROH (in acid) | More substituted carbon | SN1-like | Ether-alcohol |
| HX (anhydrous) | More substituted carbon | SN1-like | Halohydrin |
Polymerization Reaction Mechanisms Involving Diepoxide Moieties
The presence of two epoxide groups in this compound allows it to act as a monomer in polymerization reactions. Both cationic and anionic polymerization mechanisms are possible, initiated by acids or bases, respectively.
In cationic polymerization , an acid catalyst protonates an epoxide oxygen, initiating the ring-opening. The resulting carbocationic species can then be attacked by the oxygen atom of another monomer molecule, propagating the polymer chain.
In anionic polymerization , a strong nucleophile, such as an alkoxide or hydroxide, initiates the ring-opening of an epoxide. The resulting alkoxide can then attack another epoxide monomer, leading to chain growth. This process continues until the living polymer is terminated, often by the addition of a proton source.
The structure of the resulting polymer can be influenced by the reaction conditions. For instance, the use of different catalysts can lead to polymers with varying degrees of cross-linking. Supramolecular polymerization can also occur, where monomeric units form larger structures through reversible, non-covalent interactions. beilstein-journals.org
Intramolecular Cyclization Pathways of Epoxy-Functionalized Intermediates
Under certain conditions, intermediates formed from the ring-opening of one epoxide in this compound can undergo intramolecular cyclization by reacting with the second epoxide ring. For example, acid-catalyzed hydrolysis of one epoxide group could lead to a diol intermediate. The newly formed hydroxyl group could then, under appropriate conditions, act as an internal nucleophile to open the second epoxide ring, leading to the formation of a cyclic ether.
Intramolecular cyclization can also be promoted by radical pathways. nih.gov For instance, a radical generated at one end of the molecule can add to the double bond of an unsaturated group or attack the other epoxide ring. nih.gov The regioselectivity of these cyclizations is often governed by Baldwin's rules, which predict the favored ring size based on the geometry of the transition state.
Radical and Ionic Intermediate Considerations in Diepoxide Reactions
While many reactions of epoxides proceed through ionic intermediates (carbocations or alkoxides), radical intermediates can also play a significant role, particularly in reactions initiated by radical-generating reagents. rsc.orgresearchgate.net For instance, titanocene(III) reagents can reductively open epoxide rings to generate β-titanoxy radicals. nih.govresearchgate.net These radical intermediates can then undergo a variety of subsequent reactions, including reduction, intermolecular addition to alkenes, or intramolecular cyclization. researchgate.net
The formation of ionic liquids with epoxide functionalities has also been explored. oup.com These materials contain charged species where the epoxide group is part of either the cation or the anion, opening up possibilities for novel reaction pathways.
In acid-catalyzed reactions, the intermediacy of carbocations is a key consideration. libretexts.org The stability of these carbocations influences the regioselectivity of the ring-opening reaction. Tertiary carbocations are generally more stable than secondary ones, which in turn are more stable than primary carbocations. libretexts.org This stability difference can direct the nucleophilic attack to the more substituted carbon of the epoxide ring. libretexts.org In some cases, rearrangement of the initial carbocation to a more stable one can occur, leading to a mixture of products. libretexts.org
Comprehensive Spectroscopic and Structural Analysis of 1,2,6,7 Diepoxyheptane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure, providing granular insights into the chemical environment of individual nuclei.
Solution-state ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular skeleton of 1,2,6,7-diepoxyheptane. researchgate.netlibretexts.org The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the proton-decoupled ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom within the molecule. researchgate.netlibretexts.org
The ¹H NMR spectrum is characterized by signals corresponding to the protons of the epoxide rings and the central aliphatic chain. libretexts.org The protons on the epoxide rings typically appear at a distinct chemical shift due to the ring strain and the electronegativity of the oxygen atom. The multiplicity of these signals, governed by spin-spin coupling with neighboring protons, provides information about the connectivity of the atoms. libretexts.org Similarly, the ¹³C NMR spectrum displays a unique signal for each chemically non-equivalent carbon atom, with the carbons of the epoxide rings resonating at characteristic chemical shifts. libretexts.orgbhu.ac.in
Detailed analysis of 1D and 2D NMR data, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity and establish the complete structural framework of this compound. emerypharma.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Epoxide CH | 2.5 - 3.5 | 45 - 60 |
| Epoxide CH₂ | 2.2 - 3.0 | 40 - 55 |
| Aliphatic CH₂ | 1.2 - 1.8 | 20 - 35 |
Note: These are general predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
For polymeric derivatives of this compound, solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of the polymer chains. researchgate.netmdpi.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, providing information on local structure, conformation, and molecular motion in the solid state. mdpi.comnih.gov
Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solid samples. nih.gov By analyzing the chemical shifts and line shapes in the ssNMR spectra, one can gain insights into the cross-linking structures and the different chemical environments within the polymer matrix. researchgate.netpolymersynergies.net Furthermore, advanced ssNMR experiments can be used to study the dynamics of the polymer chains over a wide range of timescales. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information about the functional groups and molecular vibrations within this compound.
IR and Raman spectroscopy both probe the vibrational energy levels of a molecule. mt.com However, they are governed by different selection rules. A vibrational mode is IR active if it results in a change in the dipole moment of the molecule, while a mode is Raman active if there is a change in the polarizability. up.ac.zafaccts.de Therefore, some vibrations may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa.
The characteristic vibrational modes of the epoxide ring, such as the C-O stretching and ring deformation modes, give rise to distinct bands in the IR and Raman spectra. The C-H stretching vibrations of the aliphatic chain are also readily observable.
Table 2: Characteristic IR and Raman Vibrational Frequencies for Epoxides
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| Asymmetric C-O-C Stretch | ~1250 | Strong in IR | |
| Symmetric C-O-C Stretch | ~950-810 | Strong in IR | |
| Ring Deformation (Breathing) | ~850-750 | Strong in Raman | |
| C-H Stretch (Epoxide Ring) | ~3050-2990 | ~3050-2990 | Medium |
| C-H Stretch (Aliphatic) | ~2960-2850 | ~2960-2850 | Strong |
Chirality Assignment through Exciton Coupled Circular Dichroism (ECCD)
Exciton Coupled Circular Dichroism (ECCD) is a powerful, non-empirical chiroptical technique used to determine the absolute configuration of chiral molecules, including diepoxides and epoxy alcohols. nih.govull.es
The ECCD method relies on through-space interactions between the transition dipole moments of two or more chromophores within a chiral molecule. columbia.edubiologic.net When these chromophores are spatially close and oriented in a chiral fashion, their electronic transitions couple, leading to a characteristic split Circular Dichroism (CD) spectrum, known as a CD couplet. biologic.net The sign of this couplet (positive or negative) is directly related to the absolute stereochemistry of the molecule. columbia.edu
For molecules like this compound that may not possess suitable chromophores, derivatization with chromophoric groups is necessary. However, for epoxy alcohols, the hydroxyl group can serve as a ligation site for a chiral host, inducing a CD signal. nih.govmsu.edu This approach has been successfully applied to determine the absolute configuration of various epoxy alcohols. nih.govmsu.edu
In cases where direct ECCD analysis is not feasible, ligand-based chiral recognition methods can be employed. nih.govchinesechemsoc.org This involves the use of a chiral host molecule, often a metal complex or a macrocycle, that can selectively bind to one enantiomer of the chiral analyte. chinesechemsoc.orgdiva-portal.org This binding event can induce a change in the CD spectrum of the host or the guest, allowing for the determination of the enantiomeric excess and, in some cases, the absolute configuration of the analyte. chinesechemsoc.org
For diepoxides, chiral ligands can be used to form diastereomeric complexes that can be distinguished by spectroscopic methods, including NMR or CD. diva-portal.orgnih.gov The development of highly sensitive protocols, such as the use of porphyrin tweezers, has enabled the determination of the absolute stereochemistry of chiral molecules, including diols and epoxy alcohols, at the microgram scale. msu.edumsu.edu These methods rely on the formation of a rigid supramolecular complex where the orientation of the chromophores is well-defined, leading to a predictable ECCD spectrum. msu.edu
Mass Spectrometric Characterization and Derivatization Strategies
The robust analytical technique of mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is indispensable for the structural elucidation and quantification of volatile and semi-volatile organic compounds such as this compound. This section details the application of GC-MS for its detection and explores derivatization strategies to enhance its analytical performance.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analyte Detection
Gas chromatography-mass spectrometry (GC-MS) stands as a primary method for the analysis of this compound, leveraging its capacity to separate the analyte from complex mixtures and provide detailed structural information through mass analysis. The volatility of this compound allows for its direct analysis by GC-MS, where it is first vaporized and passed through a chromatographic column. The separation is typically achieved on a non-polar or medium-polarity capillary column, where compounds are partitioned between the mobile gas phase and the stationary liquid phase based on their boiling points and affinities for the stationary phase.
Following chromatographic separation, the analyte enters the mass spectrometer, where it undergoes ionization, most commonly through electron ionization (EI). In the EI source, high-energy electrons bombard the this compound molecules, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•). The molecular ion for this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 128.17 g/mol . wiley.com
The energy imparted during ionization is often sufficient to cause fragmentation of the molecular ion. nist.gov The resulting fragmentation pattern is a unique fingerprint of the molecule and is critical for its identification. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the epoxide rings and the hydrocarbon backbone. While a specific mass spectrum for this compound is not publicly available in major databases like the NIST or Wiley Registry, the expected fragmentation would yield smaller, stable carbocations. wiley.comsisweb.com The analysis of fragmentation patterns of similar diepoxide compounds suggests that cleavages adjacent to the oxirane rings are common.
Table 1: Predicted GC-MS Parameters for this compound Analysis
| Parameter | Value/Type | Rationale |
| Column Type | Non-polar (e.g., DB-5ms) or Mid-polar (e.g., DB-17ms) | Provides good separation for semi-volatile compounds. |
| Injector Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |
| Oven Program | Initial temp. ~50-70°C, ramp to ~250-280°C | Allows for separation from other volatile components. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method providing reproducible fragmentation patterns. nist.gov |
| Mass Analyzer | Quadrupole or Ion Trap | Common analyzers for routine GC-MS analysis. |
| Expected Molecular Ion (M⁺•) | m/z 128 | Corresponds to the molecular weight of C₇H₁₂O₂. wiley.com |
It is important to note that the absence of a molecular ion peak can occur in EI-MS if the molecular ion is particularly unstable and fragments completely. researchgate.net In such cases, "soft" ionization techniques like chemical ionization (CI) can be employed. CI uses a reagent gas to produce ions, resulting in less fragmentation and a more prominent molecular ion peak, which can be crucial for confirming the molecular weight of the analyte. gcms.cz
Derivatization Reactions for Enhanced MS Volatility and Sensitivity
For compounds that exhibit poor chromatographic behavior or low sensitivity, chemical derivatization is a powerful strategy to improve their analytical characteristics for GC-MS. researchgate.netjfda-online.com While this compound is volatile, derivatization can be employed to enhance its detection at trace levels or to improve peak shape. The primary targets for derivatization in this molecule are the epoxide functional groups.
Derivatization for GC-MS analysis typically aims to:
Increase volatility by masking polar functional groups. thermofisher.com
Improve thermal stability in the GC injector and column. thermofisher.com
Enhance mass spectral characteristics for more definitive identification.
Common derivatization strategies applicable to epoxides include silylation and acylation. gcms.czobrnutafaza.hr
Silylation: Silylation involves the replacement of an active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hr While this compound itself does not have active hydrogens, derivatization can be performed after a ring-opening reaction of the epoxide. For instance, hydrolysis of the epoxide groups to form the corresponding diol (1,2,6,7-tetrahydroxyheptane) would introduce hydroxyl groups that are amenable to silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. epa.gov The resulting silylated derivative would be more volatile and produce characteristic mass spectral fragments.
Acylation: Acylation introduces an acyl group into the molecule. Similar to silylation, this is typically performed after opening the epoxide rings to form hydroxyl groups. The use of fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), can significantly enhance the sensitivity of detection by electron capture detection (ECD) if used, or provide characteristic mass shifts in MS. jfda-online.com
Table 2: Potential Derivatization Strategies for this compound
| Derivatization Strategy | Reagent | Target Functional Group | Expected Outcome |
| Silylation (post-hydrolysis) | BSTFA, MSTFA | Hydroxyl groups | Increased volatility and thermal stability. obrnutafaza.hrepa.gov |
| Acylation (post-hydrolysis) | PFPA, HFBA | Hydroxyl groups | Enhanced sensitivity and characteristic mass fragments. jfda-online.com |
The choice of derivatization reagent and reaction conditions would need to be optimized to ensure complete reaction and avoid the formation of byproducts. The derivatized analyte would then be analyzed by GC-MS, with the interpretation of the mass spectrum taking into account the mass increase and fragmentation pattern of the added derivative group.
Theoretical and Computational Chemistry Studies of 1,2,6,7 Diepoxyheptane
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations provide fundamental insights into the behavior of molecules by solving the Schrödinger equation, or an approximation of it. google.com These methods are essential for understanding the electronic and geometric properties of molecules like 1,2,6,7-diepoxyheptane from first principles.
Ab Initio and Density Functional Theory (DFT) Applications
Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to determine the electronic structure of molecules. google.com Ab initio methods derive their results directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, is based on the concept that the energy of a molecule can be determined from its electron density. google.com
For this compound, these calculations would be applied to:
Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure.
Calculate electronic properties: This includes mapping the electron density distribution, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculating the electrostatic potential. These properties are crucial for predicting the molecule's reactivity. For instance, the regions of highest electron density, likely around the oxygen atoms of the epoxide rings, would indicate sites susceptible to electrophilic attack.
Determine thermodynamic properties: Calculations can yield energies of formation, enthalpies, and Gibbs free energies. google.com
A typical output from a DFT calculation on this compound would provide values for key electronic and energetic properties.
Illustrative Data: Calculated Properties for this compound
| Property | Hypothetical Value | Description |
|---|---|---|
| Total Energy | -462.123 Hartrees | The total electronic energy of the optimized molecule at 0 Kelvin. |
| HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |
| LUMO Energy | +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |
| HOMO-LUMO Gap | 8.7 eV | The energy difference between the HOMO and LUMO, indicating electronic stability. |
Conformational Analysis and Energy Landscape Mapping for Diepoxide Systems
The flexible three-carbon chain connecting the two epoxide rings in this compound allows for a multitude of spatial arrangements, known as conformations. Conformational analysis is the study of the energies and stabilities of these different arrangements. The goal is to map the potential energy surface of the molecule to identify the low-energy conformers (stable states) and the energy barriers between them.
Due to the rotation around the C-C single bonds in the heptane (B126788) backbone, various staggered and eclipsed conformations exist. Staggered conformations are generally more stable than eclipsed ones due to reduced steric hindrance. The presence of two stereogenic centers at the epoxide rings adds further complexity to the energy landscape.
Computational methods systematically rotate the dihedral angles of the backbone and calculate the energy at each step to identify the energy minima. This process generates a map of the conformational space.
Illustrative Data: Relative Energies of Hypothetical this compound Conformers
| Conformer | Dihedral Angles (C3-C4-C5) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Anti-Anti | ~180°, ~180° | 0.00 | 65% |
| Anti-Gauche | ~180°, ~60° | 0.95 | 15% |
| Gauche-Gauche | ~60°, ~60° | 1.90 | 5% |
Computational Studies of Reaction Mechanisms and Energetics
Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. For this compound, a key reaction of interest would be the ring-opening of the epoxides, which is fundamental to its use as a cross-linking agent.
Transition State Characterization
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Characterizing this transition state is crucial for understanding the reaction's rate and mechanism. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a structure that is an energy maximum along the reaction coordinate but a minimum in all other directions.
The key characteristic of a computationally verified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction path (e.g., the breaking of a C-O bond in the epoxide ring). The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
Illustrative Data: Transition State Properties for Epoxide Ring-Opening
| Reaction Step | Activation Energy (Ea) (kcal/mol) | Imaginary Frequency (cm⁻¹) | Description of Motion |
|---|---|---|---|
| Nucleophilic attack on C1 | 15.2 | i455 | Asymmetric C1-O bond stretching |
Reaction Pathway Elucidation
Once a transition state has been located, its connection to the intended reactants and products must be confirmed. This is achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation will terminate at the energy minima corresponding to the reactant and product complexes, thereby validating the elucidated reaction pathway. This ensures that the identified transition state is indeed the correct one for the reaction under investigation.
Prediction and Interpretation of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing molecules. Machine learning models are also increasingly being used to predict spectra based on molecular structure.
For this compound, theoretical calculations could predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
IR Spectrum: Calculated by determining the vibrational frequencies of the molecule's bonds. Each peak in the IR spectrum corresponds to a specific vibrational mode (e.g., C-H stretch, C-O-C stretch of the epoxide). Comparing the calculated spectrum to an experimental one can confirm the molecule's identity and structure.
NMR Spectrum: Calculated by determining the magnetic shielding for each nucleus (¹H and ¹³C). This shielding is then converted into chemical shifts, which are highly sensitive to the chemical environment of each atom. This allows for the assignment of peaks in an experimental NMR spectrum.
Illustrative Data: Predicted Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
|---|---|---|
| 3055 | 15 | Asymmetric C-H stretch (epoxide) |
| 2940 | 85 | Asymmetric CH₂ stretch (alkane) |
| 2865 | 70 | Symmetric CH₂ stretch (alkane) |
| 1255 | 95 | Asymmetric C-O-C stretch (epoxide ring) |
Molecular Modeling of Interactions with Other Chemical Species
Molecular modeling is a crucial tool for understanding how a molecule like this compound might interact with other chemical species, such as biological macromolecules or reactants. nih.govschrodinger.com Techniques like molecular docking and molecular dynamics (MD) simulations can predict the binding orientation, affinity, and dynamic behavior of the molecule within a specific environment, like an enzyme's active site. mdpi.commdpi.com
For instance, diepoxides are known to be reactive towards nucleophiles, a process central to their biological activity and industrial applications. A hypothetical modeling study could investigate the interaction of this compound with the active site of a protein, such as an epoxide hydrolase.
In such a simulation, the diepoxyheptane molecule would be "docked" into the enzyme's binding pocket. The simulation would calculate the most stable binding poses and estimate the binding affinity, often expressed as a binding energy score. mdpi.com Key interactions, such as hydrogen bonds between the epoxide oxygens and amino acid residues (e.g., Tyrosine, Aspartic Acid) or hydrophobic interactions between the heptane chain and nonpolar residues, would be identified. mdpi.com
Table 3: Hypothetical Molecular Docking Results of this compound with an Enzyme Active Site
| Parameter | Value | Description |
| Binding Energy (kcal/mol) | -6.8 | Estimated free energy of binding. |
| Key Interacting Residues | TYR 153, ASP 191, LEU 210 | Amino acids forming significant contacts. |
| Hydrogen Bonds | 2 | Formed between epoxide oxygens and TYR 153, ASP 191. |
| Hydrophobic Interactions | 4 | Between the heptane chain and residues like LEU 210. |
| Closest Atom-Atom Distance | 2.1 Å | (Epoxide Oxygen to TYR Hydroxyl Hydrogen) |
These computational models provide a rational basis for understanding the molecule's reactivity and potential biological interactions on a molecular level. mdpi.com
Polymer Chemistry and Advanced Materials Applications of 1,2,6,7 Diepoxyheptane
Diepoxide Role in Ring-Opening Polymerization
Ring-opening polymerization is a common mechanism for producing polymers from cyclic monomers, including epoxides. This process is crucial for the formation of various resins and thermosetting plastics.
The bifunctional nature of 1,2,6,7-Diepoxyheptane makes it a potential crosslinking agent. Crosslinking agents are essential for creating network structures in polymers, which significantly influence their mechanical and thermal properties. The distance between the two epoxy groups in the heptane (B126788) chain would affect the crosslink density and the flexibility of the resulting polymer network. However, specific studies quantifying the effect of this compound on crosslinking density and network formation in polymeric materials have not been identified.
Development of Specialty Polymeric Materials
The unique structure of diepoxides can be leveraged to create polymers with specialized properties for advanced applications.
Hyperbranched polymers are characterized by their highly branched, tree-like structures and a high density of terminal functional groups. While various monomers are used to synthesize hyperbranched polymers, there is no specific mention in the available literature of this compound being utilized for this purpose.
A patent for multi-cure coreactive compositions suitable for additive manufacturing lists this compound as a potential diepoxide component. These compositions are designed for three-dimensional printing applications and can have a fast gel time at room temperature. The inclusion of a diepoxide like this compound would contribute to the formation of the crosslinked polymer network upon curing.
Innovations in Polymer Synthesis Methodologies
There is a continuous drive to develop novel and more efficient methods for polymer synthesis. At present, there are no specific innovative polymer synthesis methodologies that have been reported to exclusively utilize or be significantly advanced by the use of this compound.
Controlled Polymerization Techniques
The polymerization of diepoxides, such as the hypothetical this compound, can be controlled to produce polymers with specific architectures, molecular weights, and functionalities. Controlled polymerization techniques are crucial for tailoring the macroscopic properties of the resulting materials for advanced applications. The primary methods for the controlled polymerization of epoxides are anionic and cationic ring-opening polymerizations.
Anionic Ring-Opening Polymerization:
Anionic polymerization of epoxides is a living polymerization technique, meaning that the polymerization proceeds in the absence of chain termination or chain transfer reactions. wikipedia.org This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The polymerization is typically initiated by strong nucleophiles such as alkoxides, hydroxides, or organometallic compounds. wikipedia.orguni-bayreuth.de
For a diepoxide like this compound, anionic polymerization would lead to the formation of a cross-linked network. The rate of polymerization and the final network structure would be influenced by factors such as the choice of initiator, solvent, and temperature. uni-bayreuth.de The presence of two epoxy groups on the same monomer molecule allows for the formation of a three-dimensional polymer network.
Cationic Ring-Opening Polymerization:
Cationic polymerization of epoxides is another important method, often initiated by strong protic acids or Lewis acids. mdpi.com This method can also be controlled to achieve living polymerization characteristics, although it is often more challenging than anionic polymerization due to the possibility of side reactions such as chain transfer. mdpi.comrsc.org The reactivity of the epoxide monomers in cationic polymerization is influenced by the electron density on the oxygen atom of the oxirane ring.
In the case of this compound, cationic polymerization would also result in a cross-linked polymer. The choice of initiator and reaction conditions would be critical in controlling the polymerization kinetics and the properties of the resulting thermoset material.
Illustrative Data for Controlled Polymerization of Common Diepoxides:
While specific data for this compound is unavailable, the following table provides typical data for the controlled polymerization of other well-studied diepoxides to illustrate the principles discussed.
| Diepoxide Monomer | Polymerization Technique | Initiator | Solvent | Resulting Polymer Architecture | Reference |
| Diglycidyl ether of bisphenol A (DGEBA) | Anionic Ring-Opening | Potassium tert-butoxide | Tetrahydrofuran | Cross-linked network | wikipedia.org |
| 1,4-Butanediol diglycidyl ether (BDDGE) | Cationic Ring-Opening | Boron trifluoride etherate | Dichloromethane | Cross-linked network | mdpi.com |
| 1,2,7,8-Diepoxyoctane | Anionic Ring-Opening | n-Butyllithium | Toluene/THF | Cross-linked network | wikipedia.org |
Design of Energetic Polymers Incorporating Diepoxide Moieties
The design of energetic polymers based on diepoxides involves the introduction of "explosophore" groups, such as nitro (-NO2), nitrato (-ONO2), or azido (B1232118) (-N3) groups, into the polymer backbone or as side chains. at.uauni-muenchen.de For a hypothetical energetic polymer derived from this compound, one could envision modifying the heptane backbone with such energetic functionalities prior to polymerization.
The cross-linking ability of the diepoxide is crucial for creating a stable, three-dimensional network that can effectively bind other energetic components, such as crystalline explosives (e.g., HMX, RDX) and oxidizers. The density of the resulting polymer is also a critical factor, as higher density generally correlates with higher detonation performance. uni-muenchen.de
Research Findings on Energetic Binders from Diepoxides:
While no specific research on energetic polymers from this compound exists in the reviewed literature, extensive research has been conducted on other energetic polymers derived from functionalized epoxides. For instance, glycidyl (B131873) azide (B81097) polymer (GAP) and poly(glycidyl nitrate) (PGN) are well-known energetic polymers synthesized from the corresponding functionalized epoxides. These polymers serve as energetic binders in various formulations. researchgate.net
The synthesis of an energetic polymer from a diepoxide like this compound would likely involve a multi-step process:
Synthesis of the energetic diepoxide monomer: This would involve the introduction of energetic groups onto the heptane backbone.
Polymerization and curing: The energetic diepoxide monomer would then be polymerized, often with a curing agent, to form a cross-linked energetic binder.
Illustrative Properties of Energetic Polymers Derived from Epoxides:
The following table presents data for well-characterized energetic polymers derived from mono-epoxides to provide context for the potential properties of a hypothetical energetic polymer based on a diepoxide.
| Energetic Polymer | Monomer | Key Energetic Group | Density (g/cm³) | Heat of Formation (kJ/kg) | Application | Reference |
| Glycidyl Azide Polymer (GAP) | Glycidyl azide | Azide (-N3) | ~1.3 | +950 | Binder for propellants and explosives | researchgate.net |
| Poly(glycidyl nitrate) (PGN) | Glycidyl nitrate | Nitrate (-ONO2) | ~1.5 | -920 | Energetic binder and plasticizer | researchgate.net |
| Poly(NIMMO) | 3-Nitratomethyl-3-methyloxetane | Nitrate (-ONO2) | ~1.3 | -1050 | Binder for rocket propellants | at.ua |
Biological Activity Research in Model Systems and Toxicological Contexts
Investigation of Interactions with Biological Macromolecules and Cellular Components in vitro
No studies were identified that specifically investigated the in vitro interactions of 1,2,6,7-Diepoxyheptane with biological macromolecules such as DNA and proteins, or with other cellular components. Research on other diepoxides suggests that compounds of this class can act as bifunctional alkylating agents, capable of forming adducts and cross-links with cellular nucleophiles. However, without experimental data on this compound, its specific reactivity and the nature of any potential interactions remain uncharacterized.
In Vivo Studies of Genotoxicity and Tumorigenesis in Model Organisms
There is a lack of available data from in vivo studies investigating the genotoxicity and tumorigenic potential of this compound in model organisms.
Mouse Skin Carcinogenesis Bioassays
No publicly available studies were found that have assessed the carcinogenic potential of this compound in mouse skin bioassays. Therefore, no data on tumor incidence, latency, or multiplicity following dermal application of this specific compound can be provided.
Assessment of Initiating and Promoting Activities in Multi-Stage Carcinogenesis Models
In the absence of dedicated studies, there is no information available to determine whether this compound possesses tumor-initiating or tumor-promoting activity in multi-stage carcinogenesis models.
Sustainable Chemistry and Environmental Research Pertaining to Diepoxides
Principles of Green Chemistry in Diepoxide Synthesis and Processing
The synthesis and processing of diepoxides, including 1,2,6,7-diepoxyheptane, are increasingly being evaluated through the lens of green chemistry. This field of chemistry is focused on the design of products and processes that minimize or eliminate the use and generation of hazardous substances. The twelve principles of green chemistry provide a framework for developing more sustainable chemical syntheses.
Conventional epoxidation methods often rely on stoichiometric peracids, which generate significant amounts of acid waste, or chlorohydrin processes that produce chlorinated by-products. In contrast, greener approaches aim to improve atom economy, utilize safer solvents, employ catalytic methods, and use renewable feedstocks.
Key Green Chemistry Principles in Diepoxide Synthesis:
Prevention of Waste: It is more advantageous to prevent the formation of waste than to treat it after it has been created.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.
Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can be recycled.
Use of Renewable Feedstocks: The use of renewable resources, such as biomass, is encouraged over depletable feedstocks like fossil fuels.
Increased Energy Efficiency: Conducting reactions at ambient temperature and pressure can reduce energy requirements and environmental impacts.
Several innovative and more sustainable methods for the epoxidation of alkenes to form diepoxides are under investigation. The use of hydrogen peroxide (H₂O₂) as an oxidant is a promising green alternative as it produces only water as a byproduct. This approach is considered more environmentally friendly compared to traditional methods.
Enzymatic epoxidation represents another significant advancement in green chemistry. Lipases can be used as biocatalysts to generate peracids in situ for the epoxidation process. Fungal peroxygenases are also capable of selectively epoxidizing terminal alkenes, requiring only hydrogen peroxide as a cosubstrate. These biocatalytic systems operate under mild conditions and can exhibit high selectivity.
Electrochemical methods offer a novel route to epoxide synthesis at room temperature and pressure, using water as the source of oxygen. This process can minimize waste and avoids the high temperatures and pressures associated with conventional methods, while also producing hydrogen as a valuable byproduct. Furthermore, research into bio-based epoxy monomers derived from sources like furan (B31954) precursors is paving the way for diepoxides from renewable resources.
Table 1: Comparison of Epoxidation Methods based on Green Chemistry Principles
| Method | Oxidant | Catalyst/Mediator | Byproducts | Key Green Chemistry Principles Applied |
|---|---|---|---|---|
| Conventional (Peracid) | Peroxyacetic acid, m-CPBA | None (stoichiometric) | Carboxylic acid waste | None |
| Hydrogen Peroxide | Hydrogen Peroxide (H₂O₂) | Metal catalysts (e.g., Mo, W, Ti, Re) | Water | Use of a benign oxidant, Catalysis |
| Enzymatic | Hydrogen Peroxide (H₂O₂) | Lipases, Peroxygenases | Water | Use of renewable catalysts, Mild reaction conditions |
| Electrochemical | Water | Manganese oxide nanoparticles | Hydrogen | Use of water as oxidant, Energy efficiency, Co-generation of valuable product |
| Bio-based Feedstocks | Various (e.g., H₂O₂) | Various | Dependent on method | Use of renewable feedstocks |
Environmental Fate and Degradation Mechanisms of Epoxide Compounds
The environmental fate of chemical compounds refers to their transport and transformation in the environment. For epoxide compounds, including diepoxides like this compound, key considerations include their persistence, potential for bioaccumulation, and degradation pathways.
Epoxides are characterized by a strained three-membered ring, which makes them susceptible to ring-opening reactions. This reactivity is a primary determinant of their environmental degradation.
Hydrolysis:
A significant degradation pathway for epoxides in the environment is hydrolysis, the reaction with water. This process can occur under both acidic and basic conditions, leading to the formation of 1,2-diols (vicinal diols).
Acid-Catalyzed Hydrolysis: In an acidic environment, the epoxide oxygen is protonated, followed by a nucleophilic attack by water. This SN2-like reaction results in a trans-1,2-diol.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring in an SN2 reaction. Subsequent protonation of the resulting alkoxide yields the trans-1,2-diol.
The rate of hydrolysis can be influenced by the structure of the epoxide and environmental factors such as pH and temperature.
Biodegradation:
Microbial degradation is another important process that can contribute to the breakdown of epoxide compounds in the environment. Certain microorganisms have been shown to be capable of utilizing epoxy resins as a sole source of carbon. For instance, a synergistic relationship between Rhodococcus rhodochrous and Ochrobactrum anthropi has been observed to degrade epoxy resin. The biodegradation rates can be influenced by the concentration of the epoxy compound, with high concentrations potentially exhibiting toxic effects on the microbial populations.
The incorporation of ester linkages into bio-based epoxy resins can accelerate their hydrolytic degradation. The hydrophilic nature of fillers in biocomposites can also facilitate hydrolytic and enzymatic breakdown.
Table 2: Environmental Fate and Degradation of Epoxide Compounds
| Process | Description | Resulting Products | Influencing Factors |
|---|---|---|---|
| Hydrolysis (Abiotic) | Ring-opening reaction with water. | 1,2-diols (vicinal diols) | pH, Temperature, Compound Structure |
| Biodegradation (Biotic) | Microbial metabolism of the epoxide. | Varies depending on the microbial pathway. | Microbial species present, Concentration of the epoxide, Nutrient availability |
Future Research Directions and Unexplored Avenues
Novel Synthetic Strategies for 1,2,6,7-Diepoxyheptane and its Chiral Derivatives
The development of efficient and stereoselective synthetic routes to this compound and its chiral variants is a primary area for future investigation. Current strategies for epoxide synthesis can be adapted and optimized for this specific diepoxide, while new methodologies can be explored to control stereochemistry.
A foundational approach involves the direct epoxidation of the corresponding diolefin, 1,6-heptadiene. This can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), in a concerted reaction mechanism. However, this method typically yields a mixture of stereoisomers.
Future research will likely focus on asymmetric epoxidation to produce enantiomerically pure or enriched diepoxides. The Sharpless asymmetric epoxidation, for instance, is a powerful tool for converting allylic alcohols into chiral epoxides and could be adapted into a multi-step synthesis. Another promising avenue is the development of chiral catalysts for the direct asymmetric epoxidation of non-functionalized dienes.
More complex, multi-step synthetic pathways starting from the chiral pool offer precise control over the absolute configuration of the stereocenters. For example, methodologies used for synthesizing other complex chiral diepoxides, which start from precursors like D-xylose, could be adapted for this compound. An alternative strategy could involve starting with a commercially available chiral building block, such as (R)- or (S)-epichlorohydrin, and subsequently constructing the remainder of the molecule and introducing the second epoxide ring.
| Strategy | Precursor | Key Reagents/Reaction | Anticipated Advantages | Potential Challenges |
|---|---|---|---|---|
| Direct Diepoxidation | 1,6-Heptadiene | mCPBA or other peroxy acids | Potentially high yield, straightforward | Lack of stereocontrol, produces a mixture of isomers |
| Asymmetric Epoxidation | 1,6-Heptadiene or functionalized derivatives | Sharpless epoxidation catalysts, chiral catalysts | Access to specific chiral isomers | Requires functionalized precursors or development of new catalysts |
| Chiral Pool Synthesis | Carbohydrates (e.g., D-xylose) or other natural products | Multi-step synthesis involving protection/deprotection and stereocontrolled reactions | High enantiopurity, well-defined stereochemistry | Lengthy, complex synthetic route; lower overall yield |
| Building Block Approach | (R)- or (S)-Epichlorohydrin | Grignard coupling, ring-closure reactions | Utilizes readily available chiral starting material | Requires careful planning of synthetic steps to build the carbon chain and form the second epoxide |
Advanced Applications in Targeted Chemical Synthesis and Material Science
The bifunctional nature of this compound makes it a highly attractive building block for both complex molecular synthesis and the creation of novel materials. The two epoxide rings can be opened selectively or simultaneously to construct intricate molecular architectures.
In targeted chemical synthesis, this compound could serve as a precursor for natural products and other complex molecules, such as macrocycles or ladder polyethers. By controlling the regio- and stereochemistry of the ring-opening reactions, chemists can generate a variety of linear or cyclic structures with multiple stereocenters.
In material science, the primary application lies in its use as a cross-linking agent for polymers. The ability to form two new bonds allows it to connect polymer chains, creating robust network structures with enhanced thermal and mechanical properties. Future research could explore its use in creating specialized polymers, such as:
Epoxy Resins and Adhesives: Developing high-performance adhesives and composites.
Functional Polymers: Creating materials with tailored properties, such as amphipathic homopolymers for drug delivery systems or specialized coatings.
Hydrogels: Forming cross-linked networks for applications in biomedicine and soft robotics.
| Field | Specific Application | Role of this compound | Potential Benefit |
|---|---|---|---|
| Targeted Synthesis | Synthesis of Macrocycles | Bifunctional building block | Controlled formation of large, complex ring structures |
| Targeted Synthesis | Synthesis of Polyether Natural Products | Precursor for creating polyether chains | Stereocontrolled synthesis of complex bioactive molecules |
| Material Science | Polymer Cross-linking Agent | Connects polymer chains into a 3D network | Enhanced strength, thermal stability, and chemical resistance of materials |
| Material Science | Advanced Coatings | Forms a durable and resistant polymer film | Improved protection against corrosion and wear |
| Biomaterials | Gene Delivery Systems | Component of functionalized polymers | Creation of biocompatible carriers for therapeutic agents |
Elucidation of Complex Reaction Networks Involving Bifunctional Epoxides
Understanding the reaction pathways of this compound is crucial for harnessing its synthetic potential. The presence of two epoxide rings opens up a complex network of possible reactions, including intramolecular cyclization and intermolecular polymerization. The outcome is highly dependent on reaction conditions such as the nature of the nucleophile, catalyst, temperature, and concentration.
The two epoxide rings in this compound are non-equivalent, which allows for potential regioselectivity. Under basic or nucleophilic conditions (SN2 mechanism), attack is favored at the less sterically hindered carbon of each epoxide. Conversely, under acidic conditions (SN1-like mechanism), the nucleophile tends to attack the more substituted carbon that can better stabilize a partial positive charge in the transition state.
Future research should aim to map these complex reaction networks. Key areas of investigation include:
Selective Monofunctionalization: Developing conditions to react only one of the two epoxide rings, leaving the other available for subsequent transformations.
Intramolecular Cyclization: Exploring conditions that favor ring-closing reactions to form substituted tetrahydrofurans or tetrahydropyrans, which are common structural motifs in natural products.
Controlled Polymerization: Investigating catalysts and conditions that lead to linear polymers versus cross-linked networks.
The study of these networks can be conceptualized within the framework of Chemical Reaction Networks (CRNs), where a single starting material can lead to a diverse library of products based on precise control of reaction parameters.
| Reaction Type | Conditions | Typical Nucleophiles | Potential Products |
|---|---|---|---|
| Intermolecular Polymerization | High concentration, strong nucleophile/catalyst | Diamines, dithiols, diols | Cross-linked polymer networks (thermosets) |
| Intramolecular Cyclization | Low concentration, suitable catalyst | Internal nucleophilic attack after initial ring-opening | Cyclic ethers (e.g., substituted tetrahydrofurans) |
| Selective Monofunctionalization | Controlled stoichiometry (1 equivalent of nucleophile), mild conditions | Amines, thiols, alcohols | Heptane (B126788) derivatives with one remaining epoxide ring |
| Complete Bifunctionalization | Excess nucleophile | Grignard reagents, organolithiums, amines | Acyclic, fully substituted heptane diols or derivatives |
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding
A thorough understanding of the synthesis, reactivity, and applications of this compound will benefit immensely from the synergy between advanced computational and experimental techniques.
Computational Methodologies:
Density Functional Theory (DFT): DFT calculations can be employed to model reaction pathways for the synthesis and ring-opening of this compound. This can help predict the regioselectivity and stereoselectivity of reactions, rationalize experimental observations, and design more efficient catalysts.
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the conformational behavior of polymers derived from this compound. These simulations can predict material properties such as glass transition temperature, mechanical strength, and permeability, guiding the design of new materials.
Experimental Methodologies:
High-Throughput Screening (HTS): HTS can be used to rapidly screen a large number of catalysts and reaction conditions for the controlled synthesis and polymerization of this compound.
Advanced Spectroscopic Techniques: In-depth structural characterization of the complex products formed from reaction networks will require advanced techniques like 2D NMR spectroscopy.
Chromatographic Analysis: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for separating and identifying the components of complex product mixtures.
The integration of these methods will enable a feedback loop where computational predictions guide experimental design, and experimental results validate and refine computational models. This comprehensive approach is essential for unlocking the full potential of this compound as a versatile chemical building block.
| Methodology | Type | Application Area | Information Gained |
|---|---|---|---|
| Density Functional Theory (DFT) | Computational | Reaction Mechanism Studies | Transition state energies, reaction barriers, prediction of selectivity |
| Molecular Dynamics (MD) | Computational | Material Science | Polymer conformation, prediction of physical properties |
| High-Throughput Screening | Experimental | Catalyst and Reaction Optimization | Identification of optimal conditions for synthesis and polymerization |
| 2D NMR Spectroscopy | Experimental | Structural Elucidation | Detailed connectivity and stereochemistry of complex products |
| GC-MS / HPLC | Experimental | Product Analysis | Separation and identification of isomers and byproducts in reaction mixtures |
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing 1,2,6,7-Diepoxyheptane, and how can reaction conditions be optimized to maximize epoxide formation while minimizing side reactions?
- Methodological Answer : The synthesis typically involves epoxidation of 1,5-heptadiene using peracids (e.g., mCPBA) or hydrogen peroxide with catalytic Lewis acids. Optimization requires controlling reaction temperature (0–25°C) and stoichiometry to avoid over-oxidation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation under reduced pressure ensures high yield and purity. Monitoring by thin-layer chromatography (TLC) and NMR spectroscopy (e.g., disappearance of alkene protons at δ 5.0–5.8 ppm) is critical .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (epoxide protons at δ 3.1–3.5 ppm) and C NMR (epoxide carbons at δ 45–55 ppm) confirm structural integrity.
- GC-MS : Quantifies purity and detects volatile byproducts (e.g., unreacted dienes) using non-polar columns (e.g., DB-5) with helium carrier gas .
- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) monitor polar degradation products.
Q. What are the recommended storage conditions for this compound to prevent premature polymerization or degradation?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to minimize moisture absorption and photolytic cleavage of epoxide rings. Addition of stabilizers (e.g., BHT at 0.1% w/w) inhibits radical-mediated polymerization. Regular purity checks via GC-MS are advised .
Advanced Research Questions
Q. How can computational chemistry approaches (e.g., DFT calculations) predict the reactivity and regioselectivity of this compound in ring-opening reactions with nucleophiles?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) model transition states to compare activation energies for nucleophilic attack at C1 vs. C6 epoxide groups. Solvent effects (e.g., dielectric constant of DMSO) are incorporated via PCM models. Validation requires kinetic studies (e.g., monitoring reaction progress via F NMR with fluorinated nucleophiles) .
Q. What experimental strategies can resolve contradictions in reported reaction kinetics between this compound and different amine-based crosslinkers under varying pH conditions?
- Methodological Answer :
- Controlled Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track epoxide consumption rates at pH 7–10. Buffer systems (e.g., borate) maintain consistent ionic strength.
- Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes to differentiate between nucleophilic attack (exothermic) and hydrolysis (endothermic).
- Multivariate Analysis : Principal Component Analysis (PCA) identifies dominant variables (e.g., amine pKa, steric bulk) influencing discrepancies .
Q. How does the spatial arrangement of epoxy groups in this compound influence the crosslinking density and thermal stability of resulting epoxy resins compared to linear diepoxides?
- Methodological Answer :
- Dynamic Mechanical Analysis (DMA) : Quantifies glass transition temperature () and crosslink density via rubbery plateau modulus.
- Molecular Dynamics (MD) Simulations : Predicts network topology using reactive force fields (ReaxFF). Comparative studies with 1,7-diepoxyheptane show branched epoxides enhance by 15–20°C due to restricted chain mobility .
Q. What advanced analytical techniques can identify trace degradation products of this compound in environmental or biological matrices?
- Methodological Answer :
- LC-QTOF-MS : High-resolution mass spectrometry with electrospray ionization (ESI) detects hydroxylated or hydrolyzed derivatives (e.g., diols at m/z 161.1).
- Solid-Phase Microextraction (SPME) : Pre-concentrates volatile degradation products (e.g., aldehydes) from aqueous matrices for GC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
